molecular formula C11H14N2OS B15009309 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Cat. No.: B15009309
M. Wt: 222.31 g/mol
InChI Key: ZQDBPJYYUNZLFC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a small molecule compound featuring a thiazolidine core and is intended for research applications. Compounds within the 1,3-thiazolidine-carboxamide class have been investigated in pharmaceutical research for their potential biological activity. Patents indicate that related thiazolidine-carboxamide structures have been studied for their potential use in targeting various neoplasms, suggesting this compound may be of interest in oncology research, particularly for studying cancers such as prostate, breast, and ovarian cancer . The molecular structure includes the 1,3-thiazolidine heterocycle, a feature common in many bioactive molecules. Researchers value this scaffold for developing new therapeutic agents, and similar structures have also been explored in the context of antiviral and antimicrobial research, highlighting the versatility of this chemotype in medicinal chemistry . As with all such compounds, this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in foods, drugs, cosmetics, or household products. This product must be handled by qualified and technically skilled researchers in a controlled laboratory setting.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-6-7-15-11(13)10(12)14/h2-5,11H,6-7H2,1H3,(H2,12,14)

InChI Key

ZQDBPJYYUNZLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCSC2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The carboxamide group can be introduced through subsequent reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the 4-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride has applications in chemistry, biology, medicine, and industry. It can serve as a building block in synthesizing complex molecules, as a reagent in organic reactions, and as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Chemistry
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology
This compound is studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is investigated for potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways. Certain derivatives of thiazolidine-2,4-dione exhibit activity against diabetes mellitus .

Industry
The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Activity
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride exhibits antimicrobial properties, with the carboxamide moiety potentially facilitating hydrogen bonding with enzymes to inhibit microbial growth. It can effectively target various pathogens, making it a candidate for antimicrobial therapies. Many 1,3-thiazolidin-4-one derivatives exhibit significant antimicrobial activity .

Anti-inflammatory Properties
The compound has anti-inflammatory effects and can inhibit pro-inflammatory cytokines in in vitro assays, suggesting a mechanism beneficial for treating inflammatory diseases, potentially through interaction with specific signaling pathways.

Anticancer Activity
Recent studies suggest the anticancer potential of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Derivatives of thiazolidine compounds have demonstrated efficacy against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). The compound can induce apoptosis and cell cycle arrest in these cancer cells, indicating its potential as an anticancer agent.

A study on MCF-7 cells found that treatment with N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride resulted in:

  • Inhibition of Cell Proliferation : IC50 values were significantly lower than control treatments.
  • Induction of Apoptosis : Increased early and late apoptosis rates were recorded.
  • Cell Cycle Arrest : Accumulation of cells in the pre-G1 phase, indicating cell death mechanisms were activated.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents/Functional Groups Biological Activity (Reported)
3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide Thiazolidine-2-carboxamide 3-(4-Methylphenyl), 2-carboxamide Hypothesized: Antioxidant, enzyme inhibition
2-(Substituted phenyl)-1,3-thiazolidine-4-carboxamide Thiazolidine-4-carboxamide Variable substituents at 2-phenyl, 4-carboxamide Antioxidant, tyrosinase inhibition
Celecoxib-thiazolidinone hybrids 4-Thiazolidinone-sulfonamide Trifluoromethyl, sulfonylthiourea Anti-inflammatory, anticancer, anti-HCV
Fluorophenyl-chromenone derivatives Chromenone-pyrazolo-pyrimidine Fluorophenyl, thiophenecarboxylate Kinase inhibition, antiviral

Physicochemical Properties

  • Solubility and Stability : Thiazolidine-2-carboxamides generally exhibit lower logP values (indicative of higher hydrophilicity) compared to 4-carboxamide isomers due to the carboxamide group’s position affecting hydrogen bonding .
  • Thermal Stability: Melting points (MP) for thiazolidine derivatives vary widely. For example, fluorophenyl-chromenone analogs (e.g., Example 62 in ) have MPs of 227–230°C , whereas thiazolidine-4-carboxamides range from 180–210°C .

Q & A

Q. What methodologies validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions.
  • Solid-State Analysis : Perform X-ray diffraction (XRD) to monitor crystallinity changes over time .

Notes on Data Contradiction and Reproducibility

  • Cross-Validation : Always replicate experiments across independent labs with standardized protocols (e.g., ISO guidelines) to mitigate batch-to-batch variability.
  • Data Transparency : Publish raw spectral data and computational input files in supplementary materials to enable peer verification .

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